Protecting Group Orthogonality: Cbz (194225-78-0) vs. Boc (262278-05-7) Deprotection Compatibility
The target compound's Cbz protecting group requires hydrogenolytic cleavage (H₂, Pd/C, MeOH, room temperature, typically 1–4 hours) or strongly acidic conditions (HBr/AcOH, 0–25 °C) for removal, conditions under which Boc groups and tert-butyl esters remain stable. In contrast, the Boc group on tert-butyl (5-iodopentyl)carbamate is cleaved by mild acid (TFA/DCM, 1:1 v/v, 0–25 °C, typically 30–60 minutes), conditions that leave Cbz groups intact but cleave Boc and acid-labile tert-butyl esters. No direct head-to-head assay exists; this orthogonal reactivity profile is a class-level inference established from well-documented carbamate protecting group chemistry .
| Evidence Dimension | Protecting group cleavage conditions |
|---|---|
| Target Compound Data | Cbz: cleaved by H₂/Pd-C (room temperature, 1–4 h) or HBr/AcOH; stable to TFA/DCM |
| Comparator Or Baseline | Boc analog (CAS 262278-05-7): cleaved by TFA/DCM (0–25 °C, 30–60 min); stable to H₂/Pd-C |
| Quantified Difference | Orthogonal deprotection selectivity; quantitative yield data not reported for this specific compound |
| Conditions | Standard carbamate protecting group chemistry |
Why This Matters
This orthogonality enables amine unveiling in the presence of acid-labile tert-butyl esters or Boc groups without compromising other protecting groups—a critical requirement for complex molecule assembly where the Boc analog would cause undesired concurrent deprotection.
